molecular formula C9H6F3NO3 B6283131 (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid CAS No. 2138834-82-7

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid

Cat. No. B6283131
CAS RN: 2138834-82-7
M. Wt: 233.1
InChI Key:
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Description

(2E)-3-[2-(Trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid, or TFMPPA, is an organic compound with a wide range of applications in the field of scientific research. It is a member of the pyridine family, and is characterized by its trifluoromethoxy group. It has been used in a variety of studies, including those related to drug discovery, biochemistry, and physiology.

Scientific Research Applications

TFMPPA has been used in a variety of scientific research applications. It has been used in drug discovery studies, as it has been found to be an effective inhibitor of a number of enzymes. It has also been used in studies related to biochemistry and physiology, as it has been found to have an effect on a number of biochemical and physiological processes. Additionally, it has been used in studies related to the synthesis of other compounds, as it can be used as a starting material for the synthesis of a variety of other organic compounds.

Mechanism of Action

The mechanism of action of TFMPPA is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as phospholipase A2, cyclooxygenase, and lipoxygenase. Additionally, it has been found to interact with a number of other proteins, including those involved in signal transduction pathways.
Biochemical and Physiological Effects
TFMPPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phospholipase A2, cyclooxygenase, and lipoxygenase. Additionally, it has been found to interact with a number of other proteins, including those involved in signal transduction pathways. Furthermore, it has been found to have an effect on the metabolism of certain compounds, such as fatty acids.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMPPA is its low cost and easy availability, making it an ideal compound for use in laboratory experiments. Additionally, it has been found to be an effective inhibitor of a number of enzymes, making it useful for studies related to drug discovery. Furthermore, it has been found to interact with a number of other proteins, making it useful for studies related to signal transduction pathways.
However, there are also some limitations associated with the use of TFMPPA in laboratory experiments. For example, it has been found to have an effect on the metabolism of certain compounds, such as fatty acids, which can lead to unexpected results in some experiments. Additionally, it is not fully understood how TFMPPA interacts with certain proteins, which can lead to unexpected results in some experiments.

Future Directions

There are a number of potential future directions for research related to TFMPPA. For example, further research could be conducted to better understand the mechanism of action of TFMPPA and its interaction with various proteins. Additionally, further research could be conducted to identify new applications for TFMPPA, such as its potential use in the synthesis of other compounds. Furthermore, further research could be conducted to identify the potential side effects of TFMPPA, as well as its potential uses in the treatment of certain diseases. Finally, further research could be conducted to identify new methods of synthesizing TFMPPA, as well as to optimize existing methods.

Synthesis Methods

TFMPPA can be synthesized through the reaction of 4-trifluoromethoxy-2-pyridinecarboxylic acid with ethyl prop-2-enoate in the presence of a base. The reaction takes place in an aqueous medium at a temperature of 50-60°C, and yields a white solid product. The reaction is typically carried out in a two-step process, with the first step involving the formation of the ethyl ester of 4-trifluoromethoxy-2-pyridinecarboxylic acid. The second step involves the reaction of the ethyl ester with ethyl prop-2-enoate, resulting in the formation of TFMPPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoropyridine", "magnesium", "diethyl ether", "trifluoromethoxybenzene", "copper(I) iodide", "2-bromoacrylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "sodium sulfate", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Preparation of 2-(trifluoromethoxy)pyridine", "4-bromo-2-fluoropyridine is reacted with magnesium in diethyl ether to form 2-fluoro-4-magnesiopyridine.", "2-fluoro-4-magnesiopyridine is then reacted with trifluoromethoxybenzene in the presence of copper(I) iodide to form 2-(trifluoromethoxy)pyridine.", "Step 2: Preparation of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid", "2-(trifluoromethoxy)pyridine is reacted with 2-bromoacrylic acid in the presence of sodium hydroxide to form (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid.", "The crude product is then purified by acidification with hydrochloric acid, followed by extraction with ethyl acetate.", "The organic layer is washed with sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired product.", "The product is further purified by recrystallization from methanol and acetic anhydride in the presence of pyridine." ] }

CAS RN

2138834-82-7

Molecular Formula

C9H6F3NO3

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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